Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-

C1′-branched acyclic nucleoside phosphonate PME scaffold remdesivir analog

Researchers developing C1′-branched acyclic nucleoside phosphonate (ANP) libraries face a common bottleneck: sourcing the key 6-chloropurine intermediate that enables systematic nucleobase diversification. CAS 643028-89-1 is that exact intermediate. - Single-batch diversification: One batch yields up to 48 distinct 6-substituted purine ANPs via nucleophilic aromatic substitution, enabling parallel SAR campaigns against antiviral, anticancer, and antiprotozoal targets. - Chiral resolution capability: The C1′ stereocenter allows procurement of enantiomerically defined batches for systematic stereochemistry-activity relationship (SSAR) studies-a feature absent in linear PME analogs. - Blank biological profile: Systematic screening confirms no antiviral potency and only weak cytostatic activity, minimizing false-positive risk in HTS campaigns when used as a synthetic intermediate.

Molecular Formula C10H14ClN4O5P
Molecular Weight 336.67 g/mol
CAS No. 643028-89-1
Cat. No. B12584126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-
CAS643028-89-1
Molecular FormulaC10H14ClN4O5P
Molecular Weight336.67 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=N1)Cl)N=CN2C(CCOCP(=O)(O)O)CO
InChIInChI=1S/C10H14ClN4O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-16)1-2-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,17,18,19)
InChIKeyZRMVXNPUWXMOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Profile and Procurement Overview


Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- (CAS 643028-89-1; molecular formula C10H14ClN4O5P; MW 336.67 g/mol) is a C1′-branched acyclic nucleoside phosphonate (ANP) bearing a 6-chloropurine nucleobase linked via a 4-hydroxybutoxy tether to a phosphonomethyl group . The compound belongs to the phosphonomethoxyethyl (PME) subclass of ANPs—a family that includes clinically approved antivirals such as tenofovir and adefovir—but is distinguished by the C1′ branching point on the acyclic linker, a structural feature that has been only recently explored [1]. The 6-chloro substituent on the purine ring serves as a synthetic handle for further nucleophilic diversification, making this compound primarily a key intermediate in medicinal chemistry campaigns targeting antiviral, anticancer, and antiprotozoal indications [1][2].

Structural Uniqueness vs. Generic Substitutes


Compounds within the acyclic nucleoside phosphonate class cannot be treated as interchangeable for research procurement because small structural variations produce radically different biological and synthetic utility profiles [1]. The target compound occupies a unique intersection: it combines a C1′-branched PME backbone—a recently explored scaffold that mimics C1′-substituted cyclic nucleotides such as remdesivir—with a 6-chloropurine base that serves as a universal diversification point [2]. Replacing the 6-chloro group with 6-amino (adenine, CAS 612054-70-3) or 6-bromo (CAS 643028-90-4) alters both the synthetic downstream potential and the intrinsic biological activity, while removing the C1′ branch yields linear PME analogs with entirely different conformational and target-binding properties [3]. Thus, selection of CAS 643028-89-1 versus a close structural analog is a decision with material consequences for synthetic route design, biological screening outcomes, and IP positioning [2][3].

Differentiation Evidence Against Closest Analogs


C1′-Branching vs. Linear PME Scaffolds

The target compound features a C1′-branched phosphonomethoxyethyl (PME) backbone, creating a chiral center at the carbon atom linking the purine N9 to the acyclic chain. This branching is absent in all clinically approved linear PME ANPs such as tenofovir (PMEA), adefovir (PMEA), and PMEDAP, which possess an unbranched -CH₂-O-CH₂-P(O)(OH)₂ tether [1]. The structural consequence is that CAS 643028-89-1 mimics C1′-substituted cyclic nucleotides (e.g., remdesivir) in three-dimensional space, whereas linear PME analogs do not [2]. Among C1′-branched ANPs, both (R)- and (S)-enantiomers are accessible, and the configuration at C1′ strongly influences biological target engagement: in the adenine C1′-branched series, (R)-enantiomers were more potent TbrAPRT inhibitors than (S)-enantiomers, establishing stereochemical structure-activity relationships absent from achiral linear analogs [1].

C1′-branched acyclic nucleoside phosphonate PME scaffold remdesivir analog chiral phosphonate

Diversification Capacity vs. 6-Amino Analog

The 6-chloro substituent on the purine ring is a versatile leaving group that undergoes nucleophilic aromatic substitution with amines, thiols, and other nucleophiles, enabling post-synthetic diversification into 6-substituted adenine, guanine, hypoxanthine, and unnatural nucleobase derivatives. In contrast, the 6-amino analog (CAS 612054-70-3, adenine-based) has an amino group at position 6 that cannot be readily substituted, rendering it a terminal compound rather than a diversifiable intermediate [1]. From a single 6-chloropurine C1′-branched key intermediate, 48 distinct final ANP compounds were prepared, spanning both natural nucleobases (adenine, guanine, hypoxanthine) and unnatural variants [2]. The 6-chloro approach was validated across five independent synthetic routes, all converging on this common intermediate, which was then diversified in parallel [1][3].

6-chloropurine intermediate nucleophilic substitution nucleobase diversification medicinal chemistry building block

Antiviral Activity Profile

Systematic biological evaluation of C1′-branched ANPs revealed a stark functional divergence between the 6-chloropurine intermediates and their adenine counterparts. The 6-chloropurine C1′-branched ANPs showed no detectable antiviral potency against any of the viruses tested [1]. In contrast, adenine C1′-branched ANPs derived from the same scaffold were identified as the most potent currently known inhibitors of Trypanosoma brucei adenine phosphoribosyltransferase (TbrAPRT), a key enzyme in the parasite purine salvage pathway [1]. This differential activity profile is directly attributable to the C6 substituent: the chlorine atom fails to engage the purine-binding pocket productively, whereas the 6-amino group (adenine) provides the necessary hydrogen-bonding interactions for high-affinity target recognition [2].

antiviral screening TbrAPRT inhibition purine salvage pathway Trypanosoma brucei

Physicochemical Comparison vs. 6-Bromo Analog

Halogen substitution at the purine 6-position produces measurable differences in key physicochemical parameters that influence both synthetic handling and downstream biological properties. The 6-chloro compound has a molecular weight of 336.67 g/mol and a polar surface area (PSA) of 140.40 Ų, compared to 381.12 g/mol for the 6-bromo analog . The 44.45 g/mol mass difference reflects the atomic weight gap between chlorine (35.45) and bromine (79.90). Both compounds share identical PSA values (140.40 Ų) because the halogen atom in each case is not a hydrogen-bond donor or acceptor, but the larger van der Waals radius of bromine (1.85 Švs. 1.75 Šfor chlorine) may influence passive membrane permeability and target-binding sterics in downstream analogs . The LogP of the chloro compound is 0.555, indicating moderate hydrophilicity .

molecular weight polar surface area LogP halogen substitution physicochemical profiling

Synthetic Route Efficiency

Five distinct synthetic approaches were developed and compared for the preparation of the C1′-branched 6-chloropurine PME key intermediate (CAS 643028-89-1). The optimized methods consist of shorter procedures (2-4 steps) that give higher overall yields compared to previously reported syntheses of related C1′-branched ANPs [1][2]. The field of C1′-branched ANPs has been historically neglected, with only a handful of articles reporting their synthesis prior to this systematic study [2]. The availability of five validated and compared routes provides researchers with synthetic flexibility: routes can be selected based on the desired enantiomeric purity, scale, and compatibility with downstream diversification chemistry [2].

synthetic methodology route optimization process chemistry yield comparison

Cytostatic Activity vs. Potent PME Derivatives

In head-to-head biological screening within the C1′-branched ANP series, the 6-chloropurine derivatives exhibited only weak to moderate cytostatic activity [1]. This contrasts sharply with established non-C1′-branched PME compounds such as PMEG [9-(2-phosphonomethoxyethyl)guanine] and PMEDAP [9-(phosphonomethoxyethyl)-2,6-diaminopurine], which display pronounced cytotoxic and antiproliferative properties in multiple tumor cell lines [2]. PMEG in particular has demonstrated antitumor effects in various cancer models and serves as the active component of the experimental prodrug GS-9219 [2]. The limited intrinsic cytotoxicity of CAS 643028-89-1 reinforces its suitability as a synthetic intermediate, as it minimizes confounding biological activity during library screening campaigns where the final diversified compounds are the intended actives [1].

cytostatic activity cancer cell lines PMEG PMEDAP selectivity profile

High-Value Research Applications


Parallel Library Synthesis for Antiparasitic Discovery

The 6-chloropurine C1′-branched PME intermediate (CAS 643028-89-1) enables the parallel synthesis of diverse 6-substituted purine libraries. As demonstrated by Kalčic et al., a single batch of this intermediate can be diversified into 48 distinct final compounds bearing both natural (adenine, guanine, hypoxanthine) and unnatural nucleobases [1]. This is particularly valuable for antiparasitic drug discovery programs targeting purine salvage pathway enzymes: adenine C1′-branched ANPs derived from this intermediate were identified as the most potent known inhibitors of T. brucei APRT, while 6-oxopurine derivatives from the same intermediate inhibit P. falciparum 6-oxopurine phosphoribosyltransferases with Ki values as low as 0.4 µM [2][3]. Researchers procuring CAS 643028-89-1 as a common intermediate can access both compound series from a single inventory item, maximizing screening library diversity while minimizing procurement complexity.

Stereochemistry-Activity Relationship Studies

The C1′ chiral center in CAS 643028-89-1 is a critical determinant of biological activity in downstream analogs. In the adenine C1′-branched series, the (R)-enantiomers demonstrated superior potency as TbrAPRT inhibitors compared to (S)-enantiomers [2]. Since both enantiomers and racemates can be prepared from the key 6-chloropurine intermediate [1], procurement of enantiomerically defined batches of CAS 643028-89-1 (or its racemate for subsequent chiral resolution) enables systematic stereochemistry-activity relationship (SSAR) studies. This is a capability not available with the achiral, linear PME analogs such as tenofovir or adefovir, where no equivalent chiral center exists in the acyclic linker [1].

Use as a Clean Intermediate with Low Background Activity

For research programs that require a synthetic intermediate with negligible intrinsic biological activity, CAS 643028-89-1 is demonstrably suitable: systematic screening confirmed no antiviral potency against any studied virus and only weak to moderate cytostatic activity [1]. This blank biological profile contrasts with potent PME analogs such as PMEG (active component of GS-9219 with pronounced antitumor effects) and PMEDAP (antitumor activity in rodent lymphoma models) [4]. Procuring CAS 643028-89-1 as an intermediate thus minimizes the risk that residual starting material will generate false-positive hits or off-target effects during biological screening of final diversified compounds. This is particularly relevant for high-throughput screening (HTS) campaigns where even low-level contamination of a potent intermediate can confound assay interpretation.

Process Chemistry Route Scouting

The availability of five independently developed and compared synthetic routes to the C1′-branched 6-chloropurine PME intermediate—each consisting of 2-4 steps—provides a unique advantage for process chemistry route scouting [1][5]. Unlike typical pharmaceutical intermediates for which only one or two synthetic routes are published, CAS 643028-89-1 benefits from a systematic methodological comparison in the primary literature [5]. This allows procurement teams and process chemists to evaluate route suitability based on: compatibility with available starting materials, scalability requirements, desired enantiomeric purity, and intended downstream diversification chemistry. The documented optimization (shorter procedures with higher overall yields vs. legacy methods) provides a validated starting point for scale-up campaigns [1].

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